molecular formula C6H7N3S B3366331 5-Aminopyridine-3-carbothioamide CAS No. 1355610-88-6

5-Aminopyridine-3-carbothioamide

Cat. No.: B3366331
CAS No.: 1355610-88-6
M. Wt: 153.21 g/mol
InChI Key: NALLSUJZLCDRJA-UHFFFAOYSA-N
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Description

5-Aminopyridine-3-carbothioamide is a heterocyclic compound with the molecular formula C6H7N3S It is a derivative of pyridine, featuring an amino group at the 5-position and a carbothioamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyridine-3-carbothioamide typically involves the reaction of 5-aminopyridine with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts such as copper iodide can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyridine-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonamide derivatives.

    Reduction: The compound can be reduced to yield aminopyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or carbothioamide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfonamides, reduced aminopyridines, and various substituted pyridine derivatives .

Scientific Research Applications

5-Aminopyridine-3-carbothioamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminopyridine-3-carbothioamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of ureolytic bacteria .

Comparison with Similar Compounds

    2-Aminopyridine: Similar in structure but with the amino group at the 2-position.

    3-Aminopyridine: Features the amino group at the 3-position, differing in reactivity and biological activity.

    4-Aminopyridine: Known for its use in treating neurological disorders.

Uniqueness: 5-Aminopyridine-3-carbothioamide is unique due to the presence of both amino and carbothioamide groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-aminopyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALLSUJZLCDRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743812
Record name 5-Aminopyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355610-88-6
Record name 5-Aminopyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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